C–I Bond Energy Advantage in Oxidative Addition
The C–I bond in 5‑iodo‑2‑methoxy‑4‑methylpyrimidine is inherently weaker than the corresponding C–Br and C–Cl bonds, translating into a significant kinetic advantage in palladium‑catalyzed oxidative addition [1]. This step is often rate‑limiting, so the lower bond dissociation energy (218 vs. 285 vs. 327 kJ/mol) directly shortens reaction times and enables milder conditions.
| Evidence Dimension | Bond dissociation energy (C–X, kJ/mol) |
|---|---|
| Target Compound Data | C–I: 218 kJ/mol |
| Comparator Or Baseline | 5‑Bromo‑2‑methoxy‑4‑methylpyrimidine (C–Br: 285 kJ/mol) and 5‑Chloro‑2‑methoxy‑4‑methylpyrimidine (C–Cl: 327 kJ/mol) |
| Quantified Difference | C–I bond is 67 kJ/mol weaker than C–Br and 109 kJ/mol weaker than C–Cl |
| Conditions | Gas‑phase bond dissociation energy values representative of the C5–X bond in pyrimidine systems |
Why This Matters
Procurement of the iodo derivative enables faster, lower‑temperature cross‑coupling and reduces the risk of thermal degradation of sensitive substrates.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies; CRC Press: Boca Raton, FL, 2007. View Source
